2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopropylethyl group attached to an amino-thiazole moiety, which is further connected to an acetic acid group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid is the large neutral amino acid transporter 1 (LAT1) . LAT1 is a system L amino acid transporter that plays a crucial role in the transport of large neutral amino acids across the cell membrane .
Mode of Action
This compound interacts with its target, LAT1, by acting as a system-specific substrate . It competes with other substrates for binding to LAT1, thereby inhibiting the transport of these amino acids into the cell .
Biochemical Pathways
The inhibition of LAT1 by this compound affects several biochemical pathways. One of the key pathways influenced is the mTORC1 signaling pathway . This pathway is crucial for cell growth and proliferation, and its activation is dependent on the uptake of essential amino acids via LAT1 .
Result of Action
The inhibition of LAT1 by this compound leads to a decrease in the uptake of essential amino acids into the cell. This, in turn, inhibits the activation of the mTORC1 pathway, leading to reduced cell growth and proliferation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other system L substrates in the extracellular environment can affect the compound’s efficacy as they compete for binding to LAT1 . Additionally, the stability of the compound can be affected by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. For instance, a common method involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Introduction of the Cyclopropylethyl Group: The cyclopropylethyl group can be introduced via nucleophilic substitution reactions. For example, a bromocyclopropane derivative can be reacted with an amine to form the desired cyclopropylethylamine.
Coupling with Acetic Acid: The final step involves coupling the amino-thiazole intermediate with acetic acid or its derivatives. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale synthesis would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any carbonyl groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring or the cyclopropylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, amines, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies investigating the biological activity of thiazole derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including potential therapeutic agents.
Industrial Applications: It may be used in the development of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known antimicrobial and anticancer activities.
Thiazole-4-acetic acid: A thiazole derivative with an acetic acid group, similar to the compound but lacking the cyclopropylethyl group.
Cyclopropylamine: A compound featuring the cyclopropylethyl group, used in various chemical syntheses.
Uniqueness
2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid is unique due to the combination of its thiazole ring, cyclopropylethyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(2-cyclopropylethylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-9(14)5-8-6-15-10(12-8)11-4-3-7-1-2-7/h6-7H,1-5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYLPURVGRJHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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